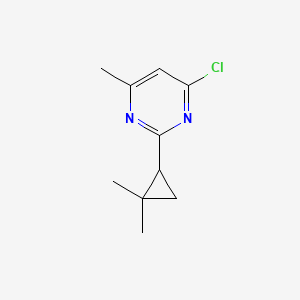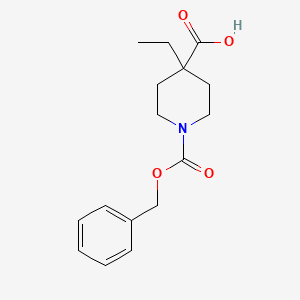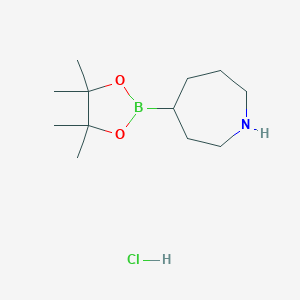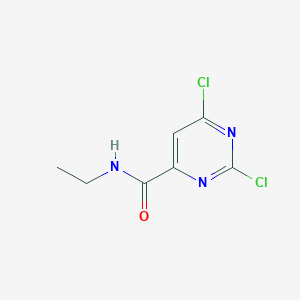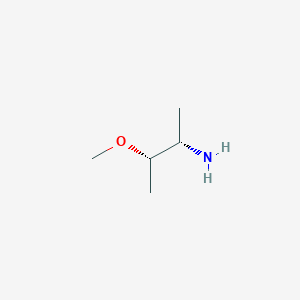
(2S,3S)-3-methoxybutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-methoxybutan-2-amine is a chiral amine with two stereocenters, making it an important compound in the field of asymmetric synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methoxybutan-2-amine can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or biocatalysts. For example, the reduction of 3-methoxy-2-butanone using a chiral catalyst can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. Whole-cell biocatalysis, where engineered microorganisms express the necessary enzymes, is a common method. This approach allows for the production of the compound in large quantities with high stereoisomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-methoxybutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methoxybutan-2-one, while reduction can produce 3-methoxybutan-2-ol .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-methoxybutan-2-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for biocatalytic reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of (2S,3S)-3-methoxybutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-methoxybutan-2-amine: This is a diastereomer of (2S,3S)-3-methoxybutan-2-amine with different stereochemistry at one of the chiral centers.
(2R,3S)-3-methoxybutan-2-amine: Another diastereomer with different stereochemistry at both chiral centers.
(2R,3R)-3-methoxybutan-2-amine: The enantiomer of this compound, having opposite configuration at both chiral centers
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its diastereomers and enantiomers. This makes it a valuable compound for asymmetric synthesis and chiral resolution studies.
Eigenschaften
Molekularformel |
C5H13NO |
|---|---|
Molekulargewicht |
103.16 g/mol |
IUPAC-Name |
(2S,3S)-3-methoxybutan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5-/m0/s1 |
InChI-Schlüssel |
ZAZPNEAXPOUSEQ-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C)OC)N |
Kanonische SMILES |
CC(C(C)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


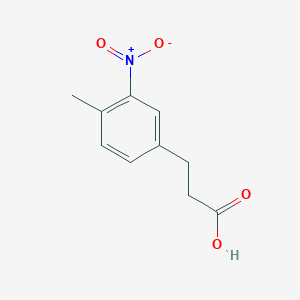
![(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoicacid](/img/structure/B13566761.png)

![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
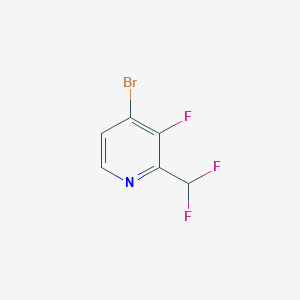
![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)



